molecular formula C12H13NO2S B2939235 Methyl 4-(1,3-benzothiazol-2-yl)butanoate CAS No. 100192-34-5

Methyl 4-(1,3-benzothiazol-2-yl)butanoate

Cat. No.: B2939235
CAS No.: 100192-34-5
M. Wt: 235.3
InChI Key: PETPIBQKDRRSJT-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzothiazol-2-yl)butanoate is an organic compound featuring a benzothiazole core linked to a methyl ester via a four-carbon butanoate chain. Though specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in medicinal chemistry, particularly in enzyme inhibition or kinase targeting .

Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)8-4-7-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPIBQKDRRSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,3-benzothiazol-2-yl)butanoate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with butanoic acid derivatives under acidic conditions to form the benzothiazole ring, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzothiazol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Methyl 4-(1,3-benzothiazol-2-yl)butanoate" are not available within the provided search results, the following information highlights some potential applications and related research:

Potential Anti-Cancer Properties:

  • "this compound" has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting it may have anti-cancer properties.
  • Benzothiazole derivatives have been identified as novel anti-cancer drug candidates .

Related Research:

  • The synthesis of benzothiazole (BTA) PBD conjugates was of interest after the recognition of 4-(1,3-benzothiazol-2-yl)-2-methylaniline and two of its derivatives as novel anticancer drug candidates .
  • The synthesis of key intermediate 4-(6-substituted-1,3-benzothiazol-2-yl)-2-nitrobenzoic acids from 4-methylbenzoic acid has been performed in the context of synthesizing benzothiazoles .

Other Benzothiazole Derivatives:

  • Novel benzothiazoline derivatives have been developed with potential applications . These derivatives feature a benzothiazoline ring with a lower alkanoyl substituent at the 3-position . Examples of such compounds include:
    • 1-[2-[2-[4-[4-[2-(3,4-dimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]-5-methoxyphenyl]-2h-1,3-benzothiazol-3-yl]ethanone
    • 1-[2-[5-methoxy-2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-2h-1,3-benzothiazol-3-yl]ethanone
    • (e)-but-2-enedioic acid;1-[2-[2-[3-(methylamino)propoxy]phenyl]-2h-1,3-benzothiazol-3-yl]ethanone
  • Copper(II) complexes with Schiff bases containing aliphatic fragments have shown activity against SARS-CoV-2 proteins, indicating potential antiviral applications .
  • Other benzothiazole derivatives and related compounds include :
    • 3-[2-(3-acetyl-2h-1,3-benzothiazol-2-yl)phenoxy]propanal
    • 4-[2-(3-acetyl-2h-1,3-benzothiazol-2-yl)phenoxy]-1-morpholin-4-ylbutan-1-one

Mechanism of Action

The mechanism of action of Methyl 4-(1,3-benzothiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features Reference
Methyl 4-(1,3-benzothiazol-2-yl)butanoate (Target) C₁₂H₁₃NO₂S Benzothiazole, butanoate chain Ester, aromatic heterocycle Lipophilic ester group; potential prodrug or kinase inhibitor
AS601245 C₁₈H₁₆N₆S Benzothiazol-2-yl, pyrimidinyl acetonitrile Nitrile, pyrimidine JNK inhibitor; benzothiazole enhances kinase binding affinity
[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate C₂₁H₁₉N₃O₃S Benzothiazol-2-ylamino, indol-3-yl Amide, indole, ester Indole moiety may confer serotonin pathway activity; larger molecular weight
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S Thiazol-4-yl, benzoic acid Carboxylic acid, thiazole Lower lipophilicity (carboxylic acid); mp 139.5–140°C
Key Observations:
  • Benzothiazole vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity relative to the carboxylic acid in 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, which may improve cellular uptake .

Physical and Chemical Properties

While the target compound’s melting point or solubility data are unavailable, comparisons can be inferred:

  • Melting Point : The thiazole derivative 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid has a mp of 139.5–140°C, likely due to strong hydrogen bonding via its carboxylic acid group. The target’s ester group may lower its mp due to reduced crystallinity .
  • Lipophilicity : The methyl ester in the target compound increases logP compared to carboxylic acid analogs, favoring passive diffusion across biological membranes .

Biological Activity

Methyl 4-(1,3-benzothiazol-2-yl)butanoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for various biological activities. The presence of the ester functional group distinguishes it from other derivatives, potentially influencing its reactivity and biological interactions.

The primary mechanism of action for this compound involves enzyme inhibition. The compound binds to specific enzymes' active sites, effectively blocking their activity. This inhibition can lead to a range of biological effects, including:

  • Anti-inflammatory Responses : By inhibiting pro-inflammatory enzymes, the compound may reduce inflammation.
  • Induction of Apoptosis : It has been shown to promote programmed cell death in certain cancer cell lines, suggesting potential anti-cancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:

  • Cell Line Studies : The compound has been tested on breast and colon cancer cell lines, showing notable cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have reported its efficacy against several bacterial strains:

  • Bacterial Inhibition : The compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies and Experimental Data

A comprehensive review of literature reveals various experimental studies focused on the biological activity of this compound:

StudyFindings
Bradshaw et al. (2008)Identified anticancer properties linked to the benzothiazole moiety in related compounds.
Pendergrass et al. (2023)Demonstrated significant inhibition of secretion in bacterial systems with concentrations leading to ~50% inhibition .
Environmental StudiesExplored human exposure risks associated with similar benzothiazole compounds, linking them to increased cancer risks among workers .

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